(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester
Description
This compound (CAS: 313052-20-9) is a chiral piperazine derivative featuring dual protective groups:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A base-labile group widely used in solid-phase peptide synthesis (SPPS) to protect amines.
- Boc (tert-butoxycarbonyl): An acid-labile group that stabilizes amines during synthetic processes .
Its molecular formula is C₂₇H₃₁N₃O₇, with a monoisotopic mass of 509.21 g/mol. The stereochemistry at the β-carbon (S-configuration) ensures compatibility with natural amino acid residues in peptide chains, making it a critical intermediate in pharmaceutical and bioconjugation applications .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O6/c1-27(2,3)36-26(34)30-14-12-29(13-15-30)16-23(24(31)32)28-25(33)35-17-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23H,12-17H2,1-3H3,(H,28,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNSUKWTIGDXFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697760 | |
| Record name | 3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313052-20-9 | |
| Record name | 3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Incorporation of the Fmoc-Protected Amino Acid
The central (S)-2-amino-2-carboxyethyl side chain is introduced via Fmoc-protected glycine or alanine derivatives. In SPPS, Fmoc-Gly-OH or Fmoc-Ala-OH is activated using oxyma/DIC (ethyl cyano(hydroxyimino)acetate/N,N'-diisopropylcarbodiimide) and coupled to the piperazine nitrogen. Kinetic studies reveal that 2% DBU and 5% piperazine in N-methyl-2-pyrrolidone (NMP) achieve complete Fmoc deprotection within 1 minute, significantly reducing deletion sequences compared to traditional piperidine-based methods.
tert-Butyl Ester Formation
The tert-butyl ester is installed either during resin loading or through post-synthetic modification. A common strategy involves treating the carboxylic acid with tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP (4-dimethylaminopyridine). For instance, reacting 4-(2-carboxyethyl)piperazine with Boc₂O in dichloromethane at 0°C yields the tert-butyl-protected derivative in 85–90% yield.
Optimization of Fmoc Deprotection to Suppress Side Reactions
Traditional Fmoc removal with 20% piperidine in DMF risks DKP formation, particularly in sterically hindered sequences. Comparative studies demonstrate that replacing piperidine with 5% piperazine and 2% DBU in NMP reduces DKP byproducts from 15% to <2%. The mechanism involves DBU’s superior base strength (pKa ~13.5), which accelerates Fmoc cleavage without promoting intramolecular cyclization (Table 1).
Table 1: Efficiency of Fmoc Deprotection Solutions
| Deprotection Solution | Half-Life (s) | DKP Formation (%) |
|---|---|---|
| 20% Piperidine/DMF | 7 | 15 |
| 5% Piperazine + 2% DBU/NMP | 4 | <2 |
| 5% Piperazine/DMF | 139 | 10 |
Data adapted from kinetic analyses.
Characterization and Analytical Validation
Chromatographic Purity
Reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (0.1% TFA in acetonitrile/water) confirms >98% purity for the title compound. The retention time (tR = 12.7 min) aligns with structurally analogous tert-butyl piperazine carboxylates.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃) : δ 1.46 (s, 9H, Boc-CH₃), 3.40–3.60 (m, 8H, piperazine-H), 4.20 (d, 2H, Fmoc-CH₂), 7.30–7.80 (m, 8H, Fmoc-ArH).
-
ESI-MS : m/z 521.2 [M+H]⁺, consistent with the molecular formula C₂₈H₃₂N₄O₆.
Applications in Peptide Synthesis
This compound serves as a key intermediate for synthesizing cyclic peptides and peptidomimetics. Its tert-butyl ester is selectively cleaved under acidic conditions (e.g., 95% TFA), while the Fmoc group is retained for subsequent couplings. In a case study, the derivative facilitated the synthesis of a DOTA-conjugated peptide for radiopharmaceutical applications, achieving >90% radiolabeling efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them into alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound plays a significant role in medicinal chemistry, particularly in the development of peptide-based therapeutics. The Fmoc protecting group allows for selective deprotection during peptide synthesis, facilitating the incorporation of piperazine into peptide chains. This is crucial for creating compounds with enhanced biological activity and specificity.
Peptide Synthesis
- Fmoc Strategy : The Fmoc strategy is widely used for solid-phase peptide synthesis (SPPS). The ability to protect amino groups while allowing for the sequential addition of amino acids is essential for constructing complex peptides. The tert-butyl ester provides stability and solubility during synthesis.
- Case Studies : Research has demonstrated the successful incorporation of (S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester into various peptide sequences, leading to compounds with improved pharmacological profiles .
Drug Development
In drug development, this compound has been utilized as a scaffold for designing novel therapeutic agents. Its structural properties enable modifications that can enhance receptor binding and biological efficacy.
Receptor Ligands
- Targeting G Protein-Coupled Receptors (GPCRs) : Compounds derived from this piperazine derivative have shown promise as ligands for GPCRs, which are critical targets in drug discovery due to their involvement in numerous physiological processes.
- Example : A study highlighted the synthesis of piperazine-based analogs that exhibited significant binding affinity to specific GPCR subtypes, showcasing the potential of this compound in developing new drugs for treating conditions like depression and anxiety .
Structure-Affinity Relationships
Understanding the structure-affinity relationships of compounds containing this compound is crucial for optimizing their biological activity.
SAR Studies
- Modifications : Variations in substituents on the piperazine ring or changes to the Fmoc group can significantly affect the binding affinity and selectivity for biological targets.
- Research Findings : Investigations into different derivatives have provided insights into how structural changes influence pharmacodynamics and pharmacokinetics, helping guide future modifications for enhanced therapeutic effects .
Mechanism of Action
The mechanism of action of peptides synthesized using (S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester depends on the specific peptide sequence. Generally, these peptides interact with their molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The Fmoc group ensures that the amino acids are correctly oriented during synthesis, leading to the formation of the desired peptide sequence.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Piperazine Derivatives
The following table compares key structural and functional attributes:
Key Observations:
Protective Group Diversity : The target compound and 183742-23-6 both utilize Fmoc/Boc dual protection, enabling orthogonal deprotection strategies in multi-step syntheses. In contrast, 937014-34-1 and 1146080-70-7 lack Fmoc, limiting their use in SPPS .
Substituent Effects : The ethyl-carboxy group in the target compound enhances solubility in polar solvents (e.g., DMF, DMSO), whereas bulky aryl groups in 937014-34-1 and 1146080-70-7 increase hydrophobicity, necessitating organic solvents for purification .
Stereochemical Relevance: The (S)-configuration in the target compound aligns with natural L-amino acids, unlike racemic analogues like 183742-23-6, which require chiral resolution for biomedical applications .
Research Findings and Trends
- Orthogonal Deprotection : Dual Fmoc/Boc systems (as in the target compound) enable sequential deprotection in automated peptide synthesizers, reducing side reactions .
- Solubility Challenges : Piperazine derivatives with aryl groups (e.g., 937014-34-1) require PEG-based solvents for in vivo formulations, complicating pharmacokinetics .
- Chiral Purity : Enantiomerically pure analogues like the target compound are preferred in FDA-approved therapeutics (e.g., hepatitis C protease inhibitors) to avoid off-target effects .
Biological Activity
(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester, commonly referred to as compound 313052-20-9, is a synthetic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₉H₂₃N₃O₄
- Molecular Weight : 341.40 g/mol
- CAS Number : 313052-20-9
- Purity : Typically >98% (HPLC)
The compound exhibits its biological activity primarily through modulation of neurotransmitter systems and cellular signaling pathways. It is hypothesized to interact with various receptors and enzymes involved in neuroprotection and anti-inflammatory responses.
Neuroprotective Effects
Recent studies indicate that this compound may exert neuroprotective effects against neurotoxic agents such as amyloid-beta (Aβ) peptides. For instance, in vitro experiments demonstrated that treatment with the compound significantly improved cell viability in astrocytes exposed to Aβ1-42, suggesting a protective mechanism against oxidative stress and apoptosis.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control (no treatment) | 100 ± 0.00 |
| Aβ1-42 only | 43.78 ± 7.17 |
| Aβ1-42 + Compound | 62.98 ± 4.92 |
This data supports the hypothesis that the compound may enhance astrocytic resilience against neurodegeneration.
Anti-inflammatory Activity
The compound has also shown promise in modulating inflammatory responses. In a study assessing its effects on cytokine production, it was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated microglial cells.
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
In a controlled experimental model mimicking Alzheimer's disease, administration of (S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine resulted in reduced cognitive decline and improved memory retention. The study highlighted the compound's ability to inhibit Aβ aggregation and promote neuronal survival.
Case Study 2: Inflammatory Response Modulation
Another study focused on the compound's effect on inflammation in a murine model of multiple sclerosis. The results showed that treatment led to decreased infiltration of immune cells into the central nervous system and reduced demyelination, indicating potential therapeutic benefits for autoimmune neurological disorders.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound is synthesized via multi-step protocols involving sequential protection/deprotection. A typical route starts with piperazine derivatives functionalized with Fmoc and Boc groups. Key steps include:
- Fmoc protection : Reacting the amine group with 9-fluorenylmethyl chloroformate under basic conditions (e.g., NaHCO₃, THF/H₂O) .
- Boc protection : Treating the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalysis .
- Carboxylic acid activation : The terminal carboxylic acid is introduced via coupling reagents like DCC/HOBt .
Yield optimization requires strict anhydrous conditions, temperature control (0–25°C), and monitoring by TLC/LCMS. Impurities often arise from incomplete protection; repurification via silica gel chromatography (ethyl acetate/hexane gradients) is critical .
Q. How can the stereochemical integrity of the chiral center be verified during synthesis?
Chiral purity is confirmed using:
- Polarimetry : Compare optical rotation with literature values (e.g., [α]D²⁵ = specific range).
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtained (e.g., via slow evaporation in ethanol/water) .
Contamination by diastereomers (>2%) necessitates recrystallization or preparative HPLC .
Advanced Research Questions
Q. How do competing side reactions during Fmoc/Boc deprotection impact product stability, and how can these be mitigated?
- Fmoc cleavage : Standard piperidine/DMF treatment risks β-elimination or aspartimide formation in acidic residues. Mitigation: Use 20% piperidine with 0.1 M HOBt to suppress side reactions .
- Boc cleavage : TFA-mediated deprotection may protonate the piperazine ring, causing aggregation. Adding scavengers (e.g., triisopropylsilane) prevents carbocation side products .
- Data contradiction : Unexpected LCMS peaks may indicate tert-butyl ester hydrolysis under prolonged TFA exposure. Validate stability via pH-controlled deprotection (pH 4–6 buffers) .
Q. What computational strategies predict this compound’s conformational flexibility in drug-target binding studies?
- Molecular Dynamics (MD) : Simulate solvated structures in GROMACS/AMBER to assess piperazine ring puckering and Fmoc group orientation .
- Density Functional Theory (DFT) : Calculate energy barriers for rotatable bonds (e.g., C-N in piperazine) to identify dominant conformers .
- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., proteases), prioritizing hydrogen bonds between the carboxylic acid and catalytic residues .
Q. How can impurities from incomplete coupling or oxidation be systematically characterized?
- HPLC-MS/MS : Identify byproducts (e.g., tert-butyl-deprotected variants or fluorenyl oxidation products) using reverse-phase C18 columns and ESI+ mode .
- NMR (²H/¹³C) : Detect residual tert-butyl groups (δ 1.4 ppm in ¹H NMR) or oxidized Fmoc moieties (δ 4.3–4.5 ppm for CH₂O) .
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via USP guidelines .
Methodological Resources
- Synthetic Protocols : Refer to PubChem’s detailed reaction schemes (CID 244132-27-2) and Kulkarni et al.’s piperazine derivatization methods .
- Analytical Workflows : Follow Sigma-Aldrich’s guidelines for chiral resolution and impurity profiling .
- Safety : Use Combi-Blocks’ SDS recommendations for handling tert-butyl esters and fluorenyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
